1-Isopropyl-1H-benzoimidazole-2-thiol

Endocrinology GPCR Pharmacology Drug Discovery

1-Isopropyl-1H-benzoimidazole-2-thiol (CAS 2416-65-1) is the definitive choice for researchers requiring potent, selective TSHR antagonism (IC50 74 nM, >111-fold selectivity over FSHR) for thyroid disease models, and for chemists synthesizing tripodal ligands where the N1-isopropyl steric bulk dictates κ³ vs. κ⁴ zinc atrane coordination modes. Unlike unsubstituted or smaller N1-alkyl analogs, only this isopropyl derivative delivers the necessary target binding affinity and geometric control. Secure your supply of this critical building block for drug discovery, high-throughput screening, and advanced materials science.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 2416-65-1
Cat. No. B184146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-benzoimidazole-2-thiol
CAS2416-65-1
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2NC1=S
InChIInChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13)
InChIKeyBIYKMLUIQQIMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-benzoimidazole-2-thiol (CAS 2416-65-1) Procurement Guide: Chemical Properties, Class, and Strategic Sourcing


1-Isopropyl-1H-benzoimidazole-2-thiol (CAS 2416-65-1) is a heterocyclic small molecule within the benzimidazole-2-thiol class, characterized by an N1-isopropyl substituent and a reactive C2-thiol group [1]. This compound (MF: C₁₀H₁₂N₂S; MW: 192.28 g/mol) exhibits a predicted pKa of 11.15 ± 0.30 and a melting point of 148-149 °C . The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, while the thiol moiety confers metal-chelating and nucleophilic properties, positioning it as a versatile building block for derivatization and a candidate for coordination chemistry applications [2].

1-Isopropyl-1H-benzoimidazole-2-thiol: Why the N1-Isopropyl Substituent Prevents Generic Substitution


Substitution at the N1 position of the benzimidazole ring is a critical determinant of biological activity, physicochemical properties, and coordination geometry [1]. The specific steric bulk and electronic influence of the isopropyl group in 1-Isopropyl-1H-benzoimidazole-2-thiol cannot be replicated by smaller N1-alkyl substituents (e.g., methyl or ethyl) or by unsubstituted benzimidazole-2-thiol (2-MBI) [2]. Generic substitution fails because this N1-isopropyl group directly modulates target binding affinity, as demonstrated by its nanomolar antagonism at the human thyrotropin receptor (TSHR), a level of potency not observed with simpler analogs [3]. Furthermore, the isopropyl group imparts distinct steric properties that govern the formation of specific coordination complexes, such as the κ³ vs. κ⁴ binding modes observed in zinc atrane complexes derived from this thione, which are not accessible with less bulky N1 substituents [4].

1-Isopropyl-1H-benzoimidazole-2-thiol: Head-to-Head Comparative Data for Scientific and Procurement Decisions


TSHR Antagonist Potency: 1-Isopropyl Derivative vs. Unsubstituted Benzimidazole-2-thiol (2-MBI)

1-Isopropyl-1H-benzoimidazole-2-thiol demonstrates potent, sub-micromolar antagonist activity at the human thyrotropin receptor (TSHR) with an IC50 of 74 nM in a cell-based cAMP assay [1]. In stark contrast, the unsubstituted parent scaffold, benzimidazole-2-thiol (2-MBI), exhibits no reported activity at TSHR, underscoring the functional requirement of the N1-isopropyl group for this specific molecular recognition [2]. This quantitative difference supports the use of the isopropyl analog for targeting TSHR-mediated pathways.

Endocrinology GPCR Pharmacology Drug Discovery

Selectivity Profile: TSHR vs. FSHR Antagonism for 1-Isopropyl-1H-benzoimidazole-2-thiol

1-Isopropyl-1H-benzoimidazole-2-thiol exhibits marked selectivity for the human thyrotropin receptor (TSHR) over the closely related follicle-stimulating hormone receptor (FSHR), a Class A GPCR [1]. The compound's IC50 for TSHR is 74 nM, while its IC50 for human FSHR is 8,240 nM (8.24 µM) [1]. This represents a >111-fold selectivity window for TSHR.

GPCR Selectivity Endocrine Pharmacology Drug Discovery

Sterically-Driven Coordination Chemistry: Formation of κ³ vs. κ⁴ Zinc Atrane Complexes

The N1-isopropyl group of 1-isopropyl-1,3-dihydro-2H-benzimidazole-2-thione is essential for imparting sufficient steric bulk to the derived tripodal ligand [TitmPriBenz] [1]. This steric pressure directly influences the coordination geometry of zinc complexes, enabling the observation of both κ³ and κ⁴ binding modes (atrane motif) with transannular Zn−C distances ranging from 2.093(4) to 2.367(2) Å [1]. Less sterically demanding N1-substituents (e.g., methyl in [TitmMe]) do not provide the same level of steric control, leading to different coordination behaviors and complex stabilities [2].

Coordination Chemistry Organometallics Ligand Design

Thermal Stability for Storage and Handling: Melting Point vs. Unsubstituted 2-MBI

1-Isopropyl-1H-benzoimidazole-2-thiol exhibits a melting point of 148-149 °C (from ethyl ether/ligroine) . In comparison, the unsubstituted parent compound, benzimidazole-2-thiol (2-MBI), has a melting point of 303-304 °C [1]. This 150°C difference reflects the significant impact of N1-alkylation on intermolecular forces (primarily hydrogen bonding disruption) and solid-state packing.

Physicochemical Properties Procurement Stability

1-Isopropyl-1H-benzoimidazole-2-thiol: Validated Application Scenarios for Procurement


Thyroid Research and Graves' Disease Model Development

Procurement is justified for academic and pharmaceutical research programs focused on thyrotropin receptor (TSHR) pharmacology. The compound's potent antagonism (IC50 = 74 nM) at human TSHR, coupled with its >111-fold selectivity over FSHR, makes it a valuable chemical probe for dissecting TSHR signaling pathways in Graves' disease and thyroid cancer models, as well as for high-throughput screening campaigns [1].

Sterically-Demanding Ligand Synthesis for Organometallic Catalysis

1-Isopropyl-1H-benzoimidazole-2-thiol serves as a critical starting material for the synthesis of C3-symmetric tripodal ligands like [TitmPriBenz]H. The isopropyl group provides the necessary steric bulk to enforce specific κ³ or κ⁴ coordination modes in transition metal complexes (e.g., zinc), which is essential for tuning catalytic activity and selectivity in organometallic transformations [2].

Building Block for Thioether and Metal Complex Libraries

Due to its reactive thiol group, this compound is an ideal building block for generating diverse libraries of S-alkylated or S-arylated benzimidazole derivatives for medicinal chemistry campaigns. Furthermore, its ability to act as a ligand for transition metals supports its use in synthesizing novel coordination compounds for applications in bioinorganic chemistry, sensor development, or materials science [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-1H-benzoimidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.